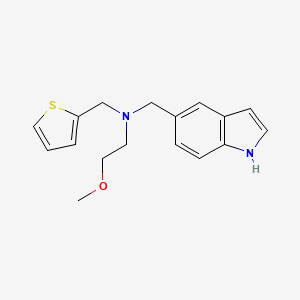![molecular formula C22H23N3O2S B4424161 1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)
1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide
Descripción general
Descripción
1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as MTIP, is a small molecule drug that has been extensively studied for its potential use in various scientific research applications. MTIP is a prolinamide-based compound that has been found to have a unique mechanism of action, making it a promising candidate for further research.
Mecanismo De Acción
1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to selectively bind to a specific site on the G-protein-coupled receptors, known as the allosteric site. This binding leads to a conformational change in the receptor, which results in the modulation of its activity. This compound has been found to have a unique mechanism of action, making it a promising candidate for further research.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various G-protein-coupled receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the adenosine A1 receptor. This modulation can lead to various biochemical and physiological effects, such as changes in neurotransmitter release and receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its selectivity for specific G-protein-coupled receptors. This selectivity allows for more precise modulation of receptor activity, which can lead to more accurate and reliable results. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on 1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One potential area of research is the development of more potent analogs of this compound, which could lead to more effective modulation of G-protein-coupled receptor activity. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the field of neuroscience. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various G-protein-coupled receptors.
Aplicaciones Científicas De Investigación
1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of G-protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and sensory perception.
Propiedades
IUPAC Name |
1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-10-11-18(28-16)15-25-13-5-8-20(25)22(26)24-19-7-2-3-9-21(19)27-17-6-4-12-23-14-17/h2-4,6-7,9-12,14,20H,5,8,13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEBQTPQDGNRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-ethyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4424098.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4424099.png)

![4-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4424113.png)

![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)


![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)
![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)